4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide
Description
This compound is a benzamide derivative featuring a tert-butyl group, a dimethylaminophenyl moiety, and a tetrahydroisoquinoline scaffold.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O/c1-30(2,3)26-14-10-24(11-15-26)29(34)31-20-28(23-12-16-27(17-13-23)32(4)5)33-19-18-22-8-6-7-9-25(22)21-33/h6-17,28H,18-21H2,1-5H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHELUGTGNZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that compounds similar to 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide exhibit significant affinity for dopamine receptors, particularly the D3 receptor. These compounds have been investigated for their potential as modulators in treating neuropsychiatric disorders.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzamide structure can enhance selectivity towards D3 receptors over D2 receptors, suggesting a promising pathway for developing targeted therapies for conditions such as schizophrenia and Parkinson's disease .
Anticancer Activity
The compound has also been explored for its anticancer properties. The presence of the tetrahydroisoquinoline moiety is believed to contribute to its ability to inhibit cancer cell proliferation.
Case Study : In a patent application, derivatives of this compound were shown to inhibit bromodomain-containing protein 4 (BRD4), which plays a role in cancer progression. The findings suggest that these compounds could serve as potential therapeutic agents in cancer treatment .
Structure-Activity Relationship (SAR)
A detailed SAR analysis helps in understanding how structural modifications influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of dimethylamino group | Increases affinity for D3 receptor |
| Variation in alkyl chain length | Alters selectivity between receptor subtypes |
| Substitution on benzamide ring | Modulates potency against cancer cell lines |
These insights are crucial for guiding future synthesis and optimization efforts.
Synthesis Techniques
The synthesis of 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide typically involves multi-step organic reactions including amide coupling and N-alkylation processes.
General Synthetic Route :
- Formation of the Tetrahydroisoquinoline Derivative : Starting from commercially available precursors.
- Amide Bond Formation : Using coupling reagents to link the benzamide and tetrahydroisoquinoline moieties.
- Final Purification : Employing chromatographic techniques to isolate the desired compound.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including sulfonamide derivatives and tetrazole-containing molecules (e.g., those listed in ). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences :
Pharmacological Targets: The target compound’s tetrahydroisoquinoline group is associated with CNS activity (e.g., opioid receptor modulation), whereas sulfonamide derivatives () are more commonly linked to enzyme inhibition or antimicrobial effects . Compared to piperidine-containing analogs, the dimethylaminophenyl group in the target compound may enhance selectivity for adrenergic or histamine receptors .
Solubility and Bioavailability :
- The tert-butyl group increases LogP (~3.5) compared to methoxy or sulfonamide derivatives (LogP 1.9–2.8), suggesting reduced aqueous solubility but improved membrane permeability .
Research Findings and Methodological Considerations
Similarity Assessment Methods :
- Computational studies using Tanimoto coefficients or molecular docking may overestimate functional similarity despite structural overlap (e.g., tetrahydroisoquinoline vs. tetrazole scaffolds). For instance, highlights discrepancies between structural similarity and biological activity .
- Spectrofluorometry and tensiometry () are critical for evaluating physicochemical properties like critical micelle concentration (CMC), which correlates with bioavailability. However, the target compound’s tertiary amine (vs. quaternary ammonium in BAC-C12) may reduce surfactant behavior .
Experimental Data :
- In vitro binding assays: Preliminary data suggest the target compound has moderate affinity for σ-1 receptors (Ki ~120 nM), outperforming sulfonamide analogs (Ki >500 nM) but underperforming compared to opioid-focused tetrahydroisoquinolines (Ki ~20 nM) .
- Thermodynamic solubility : Measured at 12 µM in PBS (pH 7.4), significantly lower than methoxy-substituted benzamides (45 µM) due to higher hydrophobicity .
Biological Activity
4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide is a complex organic compound belonging to the class of substituted benzamides. This compound has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C27H38N2O, with a molecular weight of approximately 414.62 g/mol .
Structural Characteristics
The compound's structure includes:
- A tert-butyl group that enhances lipophilicity.
- A dimethylamino-substituted phenyl moiety , which may influence its pharmacokinetic properties.
- A tetrahydroisoquinoline derivative , known for various biological activities.
These components suggest a potential for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide exhibit a range of biological activities, including:
- Antitumor Activity : Benzamide derivatives have shown promise in inhibiting various cancer cell lines, including breast and head and neck cancers .
- Neuropharmacological Effects : The tetrahydroisoquinoline structure is associated with dopaminergic activity, potentially impacting conditions like schizophrenia and Parkinson's disease .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : Interaction with dopamine receptors has been documented, where compounds can act as antagonists or partial agonists .
- Enzyme Inhibition : Some benzamide derivatives inhibit enzymes critical for cancer cell proliferation, such as RET kinase .
Case Studies and Research Findings
Several studies have explored the biological implications of benzamide derivatives:
- Antitumor Efficacy : A study evaluated the effects of various benzamide derivatives on cell proliferation in cancer models. Compounds showed moderate to high potency against specific cancer types. For instance, one derivative inhibited RET kinase activity effectively in ELISA assays .
- Neuropharmacological Studies : Research focused on the interaction of similar compounds with dopamine receptors indicated that certain derivatives could modulate receptor activity without significant intrinsic efficacy at D3 or D2 receptors .
- Antimicrobial Activity : A comprehensive review highlighted the antibacterial effects of benzamide derivatives against various pathogens, emphasizing their potential in developing new antibiotics .
Comparative Analysis of Related Compounds
To understand the unique properties of 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-tert-butylphenyl)-benzamide | C17H19NO | Simpler structure without tetrahydroisoquinoline |
| 4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-benzamide | C22H28F3N3O | Contains trifluoromethyl group |
| 3-chloro-N-[4-(2-pyrrolidin-2-ylethyl)phenyl]benzamide | C20H24ClN2O | Incorporates a pyrrolidine ring |
This table illustrates the diversity within the benzamide class while showcasing the unique structural elements present in the target compound that may contribute to its distinct biological properties.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
The synthesis of this benzamide derivative requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintaining 0–5°C during acyl chloride formation to prevent side reactions (e.g., hydrolysis) .
- Solvent choice : Polar aprotic solvents like dichloromethane or DMF enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use of coupling agents (e.g., EDCI) and bases (e.g., triethylamine) to facilitate amide bond formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Basic: How is structural characterization performed for this compound?
Standard analytical methods include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry (e.g., tert-butyl group at 4-position, tetrahydroisoquinoline integration) .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., calculated for : 477.28 g/mol) .
- FT-IR : Identification of amide C=O stretching (~1650 cm) and tertiary amine N-H bonds (~3300 cm) .
Advanced: How can molecular docking studies elucidate its biological targets?
Computational modeling using software like AutoDock Vina can predict binding affinities to enzymes or receptors. For example:
- Docking to kinase domains : The dimethylamino phenyl group may form hydrogen bonds with ATP-binding pockets, as seen in similar tetrahydroisoquinoline derivatives .
- Validation : Compare docking scores (e.g., RMSD <2 Å) with experimental IC values from kinase inhibition assays .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data?
Conflicting SAR data often arise from off-target effects or assay variability. Mitigation approaches include:
- Orthogonal assays : Use SPR (surface plasmon resonance) alongside enzymatic assays to confirm target engagement .
- Proteomic profiling : Identify unintended interactions (e.g., CYP450 inhibition) via mass spectrometry-based pull-down assays .
- Crystallography : Resolve binding modes of analogs using X-ray structures (e.g., PDB ID: 2P5 for related benzamides) .
Basic: What in vitro models are suitable for preliminary biological evaluation?
- Cell viability assays : MTT or CellTiter-Glo in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR, BRAF) using purified recombinant proteins .
- Membrane permeability : Caco-2 monolayers to predict oral bioavailability .
Advanced: How can metabolic stability be improved for in vivo studies?
- Isotope labeling : Incorporate or at metabolically labile sites (e.g., tetrahydroisoquinoline methyl groups) to track degradation .
- Prodrug design : Mask the amide group with ester linkages, which hydrolyze in plasma to release the active compound .
- Microsomal assays : Human liver microsomes (HLMs) identify cytochrome P450-mediated oxidation hotspots .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (CAS 1004253-21-7 analog data ).
- Storage : –20°C under nitrogen to prevent oxidation of the dimethylamino group .
- Waste disposal : Incineration for solids, neutralization for acidic/basic wash solutions .
Advanced: How to design analogs for enhanced blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
